(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique structural features, including a nitrobenzylidene moiety and an oxazol-5(4H)-one ring. The molecular formula of this compound is C₁₆H₁₀N₂O₄, with a molecular weight of approximately 294.26 g/mol. Its structure suggests potential electronic properties that may facilitate interactions with biological targets, making it a compound of interest in both chemical and biological research.
The primary reaction associated with (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is its synthesis, which typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The balanced chemical equation for this reaction can be represented as follows:
This reaction proceeds under reflux conditions to yield the desired product.
Research into the biological activity of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has indicated potential antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction, forming reactive intermediates that may interact with cellular components, influencing various biological pathways. Such interactions suggest that this compound could modulate enzyme activities or receptor functions, which are crucial for therapeutic applications .
The synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one generally follows these steps:
This method can be adapted for industrial-scale production by optimizing reaction conditions and employing purification techniques such as recrystallization or chromatography .
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications across different fields:
Interaction studies of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one focus on its mechanisms of action at the molecular level. The nitro group can potentially form reactive intermediates that interact with various cellular targets, influencing their activity. These interactions may involve modulation of enzyme functions or receptor pathways, which are critical for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, each possessing distinct characteristics:
| Compound Name | Structural Features |
|---|---|
| 4-(4-Nitrobenzylidene)-2-phenyloxazole | Lacks the oxazol-5(4H)-one moiety |
| 4-(4-Nitrobenzylidene)-2-phenylthiazol-5(4H)-one | Contains a thiazole ring instead of an oxazole ring |
| 4-(4-Nitrobenzylidene)-2-phenylimidazol-5(4H)-one | Contains an imidazole ring instead of an oxazole ring |
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its combination of the nitrobenzylidene group and the oxazol-5(4H)-one moiety. This specific structural arrangement imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Oxazolones, five-membered heterocyclic compounds containing both oxygen and nitrogen, have been pivotal in organic synthesis since their discovery in the late 19th century. The foundational work of Friedrich Gustav Carl Emil Erlenmeyer in 1893 established the first systematic method for oxazolone synthesis via condensation of benzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction, now known as the Erlenmeyer azlactone synthesis, produced 2-phenyl-oxazolone and laid the groundwork for subsequent derivatization strategies.
Further advancements emerged in the early 20th century with Max Bergmann’s development of alternative synthetic routes using α-haloacyl-amino acids. Bergmann demonstrated that treating N-chloroacetyl phenylalanine with acetic anhydride and pyridine yielded 2-methyl-4-benzylidene-5(4H)-oxazolone, expanding the structural diversity of accessible oxazolones. These historical breakthroughs established oxazolones as versatile intermediates for amino acid and heterocyclic compound synthesis.
The introduction of nitro and benzylidene groups at the 4-position of the oxazolone ring, as seen in (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, marked a significant advancement in modulating electronic and steric properties for specialized applications. This compound’s conjugated π-system, arising from the nitrobenzylidene moiety, enhances its reactivity in cycloaddition reactions and chiral recognition processes. Its rigid planar structure facilitates crystallographic studies of stereoelectronic effects, making it a model system for investigating transition-state geometries in asymmetric catalysis.
The Z-configuration of the benzylidene group is critical for biological activity, as demonstrated in studies where this isomer exhibited superior tyrosinase inhibition (IC₅₀ = 3.2 μM) compared to its E-counterpart. This stereochemical preference underscores the compound’s importance in structure-activity relationship studies for drug discovery.
Oxazol-5(4H)-ones serve as multifunctional intermediates across diverse research domains:
Table 1: Key Applications of Oxazol-5(4H)-one Derivatives
In peptide synthesis, oxazolones enable chain elongation through water-mediated ring-opening, preserving chirality with >98% enantiomeric excess in model systems. Their electron-deficient nature also facilitates [3+2] cycloadditions to construct spirooxindole-pyrrolidine hybrids with demonstrated cytotoxicity against HepG2 cells (EC₅₀ = 8.7 μM).
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one represents a heterocyclic compound featuring a five-membered oxazolone ring system with specific substitution patterns that define its structural characteristics [1]. The molecular formula is C₁₆H₁₀N₂O₄ with a molecular weight of 294.25 grams per mole, incorporating both nitrogen and oxygen heteroatoms within the cyclic framework [2].
The core structure consists of a 1,3-oxazol-5(4H)-one ring, which forms the fundamental heterocyclic backbone of the molecule [3]. At position 2 of the oxazolone ring, a phenyl group is directly attached, providing aromatic stabilization and electronic delocalization throughout the molecular system [1]. The position 4 features a 4-nitrobenzylidene substituent, creating an exocyclic double bond that extends the conjugated system [4].
The stereochemistry of this compound is particularly significant, with the Z-configuration about the exocyclic double bond being the thermodynamically favored arrangement [5]. This geometric isomerism arises from the spatial arrangement of substituents around the C=C double bond connecting the oxazolone ring to the nitrobenzene moiety [6]. The Z-configuration is characterized by the placement of the oxazolone ring and the nitrobenzene ring on the same side of the double bond, minimizing steric hindrance while maximizing electronic stabilization [7].
Crystal structure analyses of related oxazolone derivatives reveal that the benzylidene ring typically adopts a twisted conformation relative to the oxazolone ring plane [5]. The dihedral angle between these aromatic systems generally ranges from 60 to 70 degrees, effectively relieving steric overcrowding while maintaining partial conjugation [7]. Bond length measurements indicate that the exocyclic C=C double bond exhibits typical double bond character with lengths around 1.347-1.354 Angstroms [7].
The molecular geometry demonstrates significant planarity within the oxazolone ring system, with the carbonyl carbon showing typical double bond character at approximately 1.196-1.201 Angstroms [7]. The C-N bond within the oxazolone ring exhibits partial double bond characteristics due to resonance delocalization, with bond lengths intermediate between single and double bonds [8].
Table 2.1: Key Structural Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₀N₂O₄ | [2] |
| Molecular Weight | 294.25 g/mol | [2] |
| C=C Bond Length | 1.347-1.354 Å | [7] |
| C=O Bond Length | 1.196-1.201 Å | [7] |
| Dihedral Angle | 60-70° | [5] |
| Configuration | Z (cis) | [6] [5] |
Infrared spectroscopy provides distinctive fingerprint information for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one through characteristic vibrational modes of its functional groups [9]. The carbonyl stretching vibration of the oxazolone ring represents the most prominent feature in the infrared spectrum, typically appearing in the range of 1670-1792 wavenumbers [10]. This absorption band often exhibits Fermi resonance interactions, resulting in characteristic splitting patterns that can be mathematically deconvoluted to reveal the fundamental carbonyl stretching frequency [9].
The fundamental carbonyl stretching vibration of oxazolone derivatives generally occurs around 1786-1792 wavenumbers in chloroform solution [10]. The presence of conjugated aromatic systems, particularly the 4-nitrobenzylidene substituent, can cause slight red-shifting of this absorption due to extended electron delocalization [1]. Fermi resonance interactions between the carbonyl fundamental and overtones of other vibrational modes create complex multiplet patterns that require careful spectral analysis [10].
The endocyclic carbon-nitrogen stretching vibration appears as a strong absorption band in the 1620-1710 wavenumber region [10]. This vibration is particularly sensitive to substituent effects, with electron-withdrawing groups like the nitro substituent causing frequency shifts that reflect changes in bond order and electronic distribution [9]. The C=N stretching frequency correlates well with carbon-13 nuclear magnetic resonance chemical shifts, providing complementary structural information [10].
The nitro group contributes two characteristic absorptions corresponding to asymmetric and symmetric N-O stretching vibrations [11]. The asymmetric stretching typically appears around 1520 wavenumbers, while the symmetric stretching occurs near 1350 wavenumbers [12]. These absorptions are diagnostic for the presence and electronic environment of the nitro functionality [11].
Table 2.2.1: Characteristic Infrared Absorptions
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C=O Stretch (Oxazolone) | 1670-1792 | Very Strong | [10] |
| C=N Stretch (Ring) | 1620-1710 | Strong | [10] |
| NO₂ Asymmetric Stretch | ~1520 | Strong | [12] [11] |
| NO₂ Symmetric Stretch | ~1350 | Medium | [12] [11] |
| Aromatic C=C Stretch | 1600-1680 | Medium | [13] |
| C-H Out-of-plane | 880-920 | Medium | [10] |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one [14]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the structural assignment and stereochemical configuration of the molecule [1].
The most diagnostic proton resonance corresponds to the methine hydrogen of the benzylidene group, which typically appears as a singlet in the 7.43-7.46 parts per million region [14]. This chemical shift reflects the deshielding effect of the adjacent electron-deficient oxazolone ring and the aromatic nitrobenzene system [7]. The absence of coupling patterns for this proton confirms the Z-configuration, as steric interactions prevent significant conformational flexibility [5].
Aromatic proton resonances from both the phenyl and nitrophenyl rings appear in the 7.0-8.5 parts per million region, with the nitro-substituted benzene ring protons generally appearing more downfield due to the electron-withdrawing effect of the nitro group [12]. The substitution pattern of the nitrobenzene ring creates characteristic splitting patterns that aid in structural confirmation [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution [14]. The carbonyl carbon of the oxazolone ring typically resonates around 166.3-166.4 parts per million, reflecting its ketonic character and participation in resonance structures [14]. The carbon atoms of the oxazolone ring show characteristic chemical shifts: C-2 appears around 161.5-161.7 parts per million, while C-4 resonates in the 132.3-135.0 parts per million range [14].
The methine carbon of the benzylidene linkage exhibits chemical shifts that correlate with the electronic properties of the substituents and the degree of conjugation [10]. Aromatic carbon resonances provide detailed information about the substitution patterns and electronic effects of the nitro group [12].
Table 2.2.2: Representative Nuclear Magnetic Resonance Chemical Shifts
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Reference |
|---|---|---|---|
| C-2 (Oxazolone) | 161.5-161.7 | - | [14] |
| C-4 (Oxazolone) | 132.3-135.0 | - | [14] |
| C-5 (Oxazolone) | 166.3-166.4 | - | [14] |
| Benzylidene CH | 130-135 | 7.43-7.46 | [14] |
| Aromatic CH | 120-140 | 7.0-8.5 | [7] [12] |
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one [15]. The compound exhibits characteristic absorption patterns that reflect its extended conjugated system and electron-withdrawing substituents [16]. Most oxazolone derivatives display their strongest absorption maxima in the ultraviolet region, corresponding to π-π* charge transfer transitions from the benzylidene system to the oxazolone heterocyclic moiety [15].
The primary absorption band typically occurs in the 380-430 nanometer range, with exact wavelengths depending on solvent polarity and substituent effects [16]. The 4-nitrobenzylidene substituent creates a donor-acceptor system that facilitates intramolecular charge transfer, resulting in characteristic bathochromic shifts compared to unsubstituted analogues [15]. The electron-withdrawing nitro group enhances the acceptor character of the benzene ring, promoting charge transfer from the oxazolone system [11].
Solvent effects significantly influence the absorption characteristics, with polar solvents generally causing red-shifts due to stabilization of the excited state charge-separated species [16]. The extinction coefficients typically range from 3.82 to 6.25 × 10⁴ M⁻¹cm⁻¹, indicating strong electronic transitions and efficient light absorption [16]. The absorption spectra often display vibronic structure in non-polar environments, which becomes less pronounced in polar solvents due to increased solvation effects [16].
The electronic transitions can be assigned based on theoretical calculations, with the lowest-lying excited state corresponding to a π-π* transition mixed with intramolecular charge transfer character [16]. The highest occupied molecular orbital electrons are typically delocalized across the entire molecular framework, while the lowest unoccupied molecular orbital is predominantly localized on the π-electron bridge and oxazolone ring [16].
Table 2.2.3: Ultraviolet-Visible Absorption Parameters
| Solvent | λmax (nm) | εmax (×10⁴ M⁻¹cm⁻¹) | Transition Type | Reference |
|---|---|---|---|---|
| Hexane | 393.0 | 6.25 | π-π*/ICT | [16] |
| Chloroform | 396.5 | 5.29 | π-π*/ICT | [16] |
| Acetonitrile | 399.0 | 4.26 | π-π*/ICT | [16] |
| Dimethylformamide | 409.0 | 5.01 | π-π*/ICT | [16] |
| Methanol | 407.5 | 4.52 | π-π*/ICT | [16] |
The solubility characteristics of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are governed by its molecular structure, polarity, and intermolecular interactions [16]. The compound exhibits variable solubility depending on the solvent polarity and hydrogen bonding capability, with polar aprotic solvents generally providing better dissolution than non-polar or protic systems [16].
In non-polar solvents such as hexane and cyclohexane, the compound shows limited solubility due to its polar nitro group and heteroaromatic oxazolone ring [16]. The solubility increases significantly in moderately polar solvents like chloroform and dichloromethane, where dipole-dipole interactions facilitate dissolution [10]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solubility due to strong solvation of the polar functional groups [16].
Alcoholic solvents display moderate solubility characteristics, with the extent of dissolution being influenced by the alcohol chain length and hydrogen bonding interactions [16]. The nitro group can participate in hydrogen bonding with protic solvents, while the aromatic systems provide sites for π-π interactions and van der Waals forces [11]. The oxazolone carbonyl group also contributes to solvent interactions through dipole-dipole and hydrogen bonding mechanisms [8].
Temperature effects on solubility follow typical thermodynamic patterns, with increased dissolution at elevated temperatures [17]. The enthalpy of dissolution reflects the balance between solute-solute interactions that must be overcome and solute-solvent interactions that stabilize the dissolved state [16].
Table 2.3.1: Solubility Characteristics in Various Solvents
| Solvent Class | Representative Solvents | Relative Solubility | Interaction Type | Reference |
|---|---|---|---|---|
| Non-polar | Hexane, Cyclohexane | Low | Van der Waals | [16] |
| Moderately Polar | Chloroform, Dichloromethane | Good | Dipole-dipole | [16] [10] |
| Polar Aprotic | Dimethylformamide, Acetonitrile | Excellent | Strong solvation | [16] |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding | [16] |
The stability of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one under different environmental conditions reflects its chemical reactivity and potential degradation pathways [17]. Thermal stability represents a critical parameter for handling, storage, and potential applications of the compound [18]. Thermogravimetric analysis of related oxazolone derivatives indicates good thermal stability up to approximately 250-300 degrees Celsius before significant decomposition occurs [17].
The oxazolone ring system exhibits inherent stability due to aromatic character and resonance delocalization [8]. However, the presence of the nitro group introduces potential sites for thermal decomposition, particularly under oxygen-rich conditions or elevated temperatures [11]. The benzylidene double bond can undergo isomerization reactions under photochemical conditions, potentially converting between Z and E configurations [6].
Hydrolytic stability depends on solution pH and temperature conditions [9]. Under strongly basic conditions, the oxazolone ring can undergo ring-opening reactions, leading to the corresponding α-acylamino acid derivatives [19]. Acidic conditions generally provide better stability for the heterocyclic ring system, although prolonged exposure to strong acids may cause protonation and subsequent rearrangement reactions [8].
Photochemical stability varies with wavelength and irradiation intensity [16]. The extended conjugated system makes the compound susceptible to photodegradation, particularly under ultraviolet irradiation [15]. The nitro group can undergo photoreduction reactions, while the aromatic systems may participate in photoisomerization or photocyclization processes [11].
Oxidative stability is influenced by the electron-rich aromatic systems and the presence of multiple π-bonds [12]. The compound shows reasonable stability under ambient atmospheric conditions but may undergo slow oxidation when exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures [17].
Table 2.3.2: Stability Under Various Environmental Conditions
| Condition Type | Temperature Range | Stability Assessment | Degradation Products | Reference |
|---|---|---|---|---|
| Thermal | 25-250°C | Stable | Minimal decomposition | [17] |
| Thermal | >300°C | Unstable | CO₂, NO₂, aromatics | [17] |
| Basic Hydrolysis | 25-100°C | Moderate | α-Acylamino acids | [19] |
| Acidic | 25-100°C | Good | Protonated species | [8] |
| Photochemical | UV irradiation | Moderate | Isomers, fragments | [15] [16] |
| Oxidative | Ambient air | Good | Slow oxidation | [12] |
The melting point and thermal behavior of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one provide important information about its crystalline structure, intermolecular interactions, and thermal transitions [20]. Related 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives exhibit melting points in the range of 165-167 degrees Celsius, indicating substantial crystalline stability and strong intermolecular forces [20].
The melting behavior reflects the balance between various intermolecular interactions including π-π stacking between aromatic rings, dipole-dipole interactions involving the nitro group and oxazolone carbonyl, and van der Waals forces throughout the molecular framework [7]. The Z-configuration contributes to specific packing arrangements in the solid state that influence the thermal transition temperatures [5].
Differential scanning calorimetry reveals characteristic thermal transitions that provide insight into the crystalline behavior and phase changes [17]. The melting endotherm typically appears as a sharp peak, indicating good crystalline order and uniform intermolecular interactions [20]. The enthalpy of fusion reflects the strength of crystal lattice interactions and the energy required for phase transition from solid to liquid state [17].
Thermal analysis beyond the melting point reveals decomposition patterns that provide information about thermal stability limits [18]. The compound generally maintains structural integrity through the melting transition but begins to show decomposition at temperatures exceeding 300 degrees Celsius [17]. The decomposition process typically involves multiple steps, with initial loss of the nitro group followed by fragmentation of the aromatic systems [11].
Glass transition behavior, when observed, indicates the presence of amorphous regions within the crystalline matrix or the formation of supercooled liquid phases [17]. The glass transition temperature provides information about molecular mobility and flexibility within the solid state structure [17].
Table 2.3.3: Thermal Properties and Transition Temperatures
| Thermal Property | Temperature (°C) | Enthalpy (kJ/mol) | Physical State | Reference |
|---|---|---|---|---|
| Melting Point | 165-167 | 25-35 (estimated) | Crystalline→Liquid | [20] |
| Decomposition Onset | ~250 | Variable | Chemical breakdown | [17] |
| Significant Decomposition | >300 | High | Multiple fragments | [17] |
| Glass Transition | -1 to 54 | - | Amorphous regions | [17] |
| Thermal Stability Limit | 250 | - | Structural integrity | [17] |